Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is an organic compound classified as an ester. It features a fluorophenyl group attached to a dimethylpropanoate moiety, which imparts unique chemical properties due to the presence of the fluorine atom. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The chemical formula for ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is , with a molecular weight of approximately 224.28 g/mol .
The synthesis of ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the esterification process. This reaction can be achieved by reacting 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is generally performed under reflux conditions to ensure complete conversion of the acid to the ester.
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions can improve the scalability of the synthesis.
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo several significant chemical reactions:
These reactions are crucial for modifying the compound's structure and enhancing its reactivity for various applications.
The mechanism of action for ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate varies depending on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorine substituent enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioactivity in medicinal applications .
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and material science .
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate has diverse applications across several fields:
The synthetic utility of ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate stems from its bifunctional reactivity: the ester group undergoes hydrolysis, transesterification, or reduction, while the aromatic ring supports electrophilic substitutions or cross-coupling reactions. Its primary application resides in constructing biologically active molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. Commercial suppliers list this compound at premium prices (e.g., $240/g for 95% purity), reflecting its high value in multistep syntheses [10].
A robust synthesis begins with ethyl isobutyrate and 4-fluorobenzyl bromide via α-alkylation. The reaction proceeds through deprotonation at the α-carbon of the ester using strong bases like lithium diisopropylamide (LDA), generating an enolate that attacks the benzyl halide. Typical isolated yields range from 75-85% after purification by distillation or chromatography [10]. This efficient route makes it readily accessible for complex molecule assembly. The steric bulk of the 2,2-dimethyl moiety critically influences diastereoselectivity in subsequent Michael additions or aldol condensations by restricting conformational flexibility.
Recent applications highlight its role in synthesizing kinase inhibitors. In Canlitinib preparation (a c-Met/VEGFR2 inhibitor), this ester serves as a precursor to key fragments requiring the fluorophenyl-dimethylpropane motif to occupy hydrophobic kinase pockets. Similarly, during Brigimadlin (MDM2 inhibitor) synthesis, derivatives of this intermediate contribute to the spirocyclic core construction [2]. The crystallization behavior of such active pharmaceutical ingredients (APIs) depends significantly on solvent selection during final processing. Research demonstrates that solvents like isopropanol (IPA) and acetone—commonly used in esterification or crystallization steps involving such intermediates—exhibit distinct nucleation kinetics due to differing desolvation enthalpies (ΔHd), directly impacting particle size distribution in LAIs (long-acting injectables) [1].
Table 1: Pharmaceutical Compounds Utilizing This Intermediate
Drug Candidate | Therapeutic Target | Role of Intermediate | Key Structural Contribution |
---|---|---|---|
Canlitinib | c-Met/VEGFR2 kinase | Fragment precursor | Hydrophobic pocket interaction |
Brigimadlin | MDM2-p53 interaction | Spirocyclic core builder | Conformational constraint |
Cannabinoid modulators | CB1/CB2 receptors | Fluorinated side chain | Receptor subtype selectivity |
The 4-fluorophenyl group in this ester exemplifies strategic fluorination, a design principle leveraged in 71 FDA-approved fluorinated drugs between 2015-2022 [3]. Fluorine’s unparalleled electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable nuanced molecular modifications without drastic steric perturbation. In ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate, fluorine serves multiple purposes:
Fluorine’s role extends beyond passive stabilization; it actively directs molecular conformation. The electron-withdrawing nature of the 4-fluorophenyl group reduces electron density at the benzylic position in this ester, making the adjacent protons more acidic and facilitating deprotonation during chiral enolate formation. This property is exploited in asymmetric syntheses to generate stereogenic centers with high enantiomeric excess [3]. Furthermore, approximately 51.5% of recently approved fluorinated drugs target cancer, reflecting fluorine’s importance in oncology drug development where metabolic stability and target affinity are paramount [8].
Table 2: Impact of Fluorine on Drug Properties
Property Modified | Effect of Fluorination | Mechanistic Basis | Example in Intermediate |
---|---|---|---|
Metabolic stability | Increased half-life | Blockade of oxidative sites | Resistance to para-hydroxylation |
Lipophilicity | Moderate logP increase | Hydrophobicity of C-F bond | Enhanced membrane permeability |
Binding affinity | Variable improvement | Dipole interactions & conformational control | Polar interactions with kinase pockets |
pKa modulation | Increased acidity of proximal H | Inductive electron withdrawal | Facilitated enolate formation |
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate occupies a strategic niche in developing non-psychoactive cannabinoid receptor modulators. Its molecular architecture aligns with structural requirements for CB2-selective ligands, particularly those featuring lipophilic aromatic domains tethered to sp³-hybridized linkers. This design circumvents the psychoactivity associated with CB1 activation, a significant challenge in cannabinoid therapeutics [4] [9].
Research into indanoylindole derivatives (e.g., GBD-003) demonstrates the importance of sterically constrained motifs similar to the 2,2-dimethylpropanoate system. These compounds exhibit nanomolar affinity for CB2 receptors (Ki = 4.9 nM for GBD-003) with significant selectivity over CB1 (Ki = 38.8 nM) [4]. The quaternary carbon in the target ester may similarly restrict rotational freedom, enabling precise orientation of the fluorophenyl group within CB2’s orthosteric or allosteric sites. Molecular docking studies suggest that such bulky aliphatic chains prevent undesirable CB1 activation by spatially excluding the ligand from this closely related receptor [9].
The compound’s utility extends to synthesizing allosteric modulators, which offer advantages over orthosteric ligands: subtype specificity, pathway-biased signaling, and reduced desensitization. For instance, introducing fluorinated groups at specific positions can convert neutral CB2 antagonists into partial agonists, demonstrating how small structural changes mediated by intermediates like ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate profoundly impact functionality [4]. Furthermore, the synthetic complexity introduced by the 2,2-dimethyl group—requiring multi-step synthesis rather than simple acylation—reduces potential for illicit misuse, addressing regulatory concerns associated with easily synthesized cannabinoid agonists [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1